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molecular formula C10H13FN2O B7825227 5-amino-2-fluoro-N-isopropylbenzamide

5-amino-2-fluoro-N-isopropylbenzamide

Cat. No. B7825227
M. Wt: 196.22 g/mol
InChI Key: DIFWNTGSXWXMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969336B2

Procedure details

A mixture of 2-fluoro-5-nitrobenzoic acid (600 mg) and thionyl chloride (2 mL) was heated under reflux for 15 hours. The reaction liquid was concentrated under reduced pressure, followed by an azeotropic process with toluene to give a yellow crystal. To a mixture of the yellow crystal and THF (11 mL), triethylamine (0.47 mL) and isopropylamine (0.29 mL) were added under ice cooling and stirred at room temperature for 5 hours. The reaction liquid was poured into water and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and then dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to give a yellow crystal. To a mixture of the yellow crystal (723 mg) and methanol (8 mL) and water (3 mL), ammonium chloride (2.05 g) and zinc powder (2.09 g) were added, and the mixture was heated under reflux for 3 hours. After filtration of the reaction suspension through celite, the filtrate was concentrated under reduced pressure. The residue was poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and then dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent; chloroform:methanol) to give 5-amino-2-fluoro-N-isopropylbenzamide (527 mg) as a light brown crystal.
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crystal
Quantity
723 mg
Type
reactant
Reaction Step Three
Quantity
2.05 g
Type
reactant
Reaction Step Three
Name
Quantity
2.09 g
Type
catalyst
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:3]=1[C:4]([OH:6])=O.S(Cl)(Cl)=O.[CH:18]([NH2:21])([CH3:20])[CH3:19].[Cl-].[NH4+]>[Zn].O.CO.C(N(CC)CC)C.C1COCC1>[NH2:11][C:8]1[CH:9]=[CH:10][C:2]([F:1])=[C:3]([CH:7]=1)[C:4]([NH:21][CH:18]([CH3:20])[CH3:19])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
0.29 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
0.47 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
crystal
Quantity
723 mg
Type
reactant
Smiles
Name
Quantity
2.05 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2.09 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow crystal
ADDITION
Type
ADDITION
Details
were added under ice cooling
CUSTOM
Type
CUSTOM
Details
The reaction liquid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow crystal
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
After filtration of the reaction suspension through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into saturated aqueous sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent; chloroform:methanol)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)NC(C)C)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 527 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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